molecular formula C54H34O8 B11814865 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B11814865
M. Wt: 810.8 g/mol
InChI Key: FCFWETFMNTVATB-UHFFFAOYSA-N
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Description

2-[10-[2-Carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid (CAS: 913343-74-5) is a highly complex polyaromatic carboxylic acid derivative characterized by its anthracene core and multiple carboxylated biphenyl substituents. This compound is synthesized through advanced organic methodologies, as indicated by its structural complexity and the presence of conjugated aromatic systems, which are critical for applications in materials science and coordination chemistry. Analytical data for this compound, including NMR (¹H and ¹³C), HPLC, and LC-MS profiles, are available through Amadis Chemical, confirming its purity and structural integrity .

Properties

Molecular Formula

C54H34O8

Molecular Weight

810.8 g/mol

IUPAC Name

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C54H34O8/c55-51(56)33-19-15-31(16-20-33)35-7-5-9-37(27-35)39-23-25-45(53(59)60)47(29-39)49-41-11-1-2-12-42(41)50(44-14-4-3-13-43(44)49)48-30-40(24-26-46(48)54(61)62)38-10-6-8-36(28-38)32-17-21-34(22-18-32)52(57)58/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)

InChI Key

FCFWETFMNTVATB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C(C=CC(=C4)C5=CC=CC(=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O)C7=C(C=CC(=C7)C8=CC=CC(=C8)C9=CC=C(C=C9)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with carboxyphenyl groups.

    Coupling Reactions: These reactions are used to link different aromatic units together, forming the complex structure of the compound.

    Oxidation Reactions: These reactions are employed to introduce carboxyl groups into the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is studied for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in photodynamic therapy.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s multiple carboxyl groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. Additionally, its aromatic structure enables it to participate in π-π stacking interactions, which are important in biological and material science applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its anthracene backbone and three carboxyl groups, which distinguish it from simpler aromatic carboxylic acids (e.g., caffeic acid, benzoic acid). Below is a comparative analysis with structurally related compounds:

Compound Molecular Features Functional Groups Potential Applications
2-[10-[2-Carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid Anthracene core, three carboxyl groups, conjugated biphenyl systems Carboxylic acid, aromatic hydrocarbons Organic electronics, MOF ligands, photovoltaics (inferred from structure)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Cinnamic acid derivative with two hydroxyl groups Carboxylic acid, hydroxyl, alkene Antioxidant, pharmacological research, food additives
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic structure with benzothiazole and dimethylamino groups Amide, spirocycle, aromatic heterocycles Organic synthesis intermediates, potential bioactive agents
β-Sitosterol Phytosterol with a tetracyclic structure Hydroxyl, aliphatic chain Cholesterol-lowering agent, anti-inflammatory (e.g., from Plumbago zeylanica)

Key Differences and Research Findings

Spirocyclic compounds (e.g., ) exhibit enhanced thermal stability due to rigid structures, whereas the anthracene derivative’s extended conjugation may improve photostability .

Bioactivity: Unlike β-sitosterol or caffeic acid, which have demonstrated bioactivity in plants and humans (e.g., anti-inflammatory, antioxidant) , the anthracene derivative’s bioactivity remains unexplored in the provided evidence. Its size and hydrophobicity may limit cellular uptake, rendering it more suitable for non-biological applications.

Synthetic Complexity :

  • The synthesis of the anthracene compound requires multi-step coupling reactions, akin to the spirocyclic compounds in , which involve cyclization and functional group protection/deprotection . Simpler acids like caffeic acid are often extracted directly from plants or synthesized in fewer steps .

Data Table: Comparative Physicochemical Properties

Property Anthracene Derivative Caffeic Acid Spirocyclic Compound () β-Sitosterol
Molecular Weight ~800 g/mol (estimated) 180.16 g/mol ~450–500 g/mol (estimated) 414.71 g/mol
Solubility Low (organic solvents) High (water) Moderate (DMSO, DMF) Low (lipophilic)
Functional Groups 3×COOH, aromatic 1×COOH, 2×OH Amide, spirocycle Hydroxyl

Biological Activity

The compound 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological systems.

Structural Overview

This compound features multiple functional groups, including carboxylic acids and phenyl rings, which may influence its solubility, reactivity, and biological interactions. The molecular structure can be summarized as follows:

  • Molecular Formula : C₃₁H₂₃O₄
  • Molecular Weight : 485.51 g/mol
  • Key Functional Groups : Carboxylic acids, phenyl groups, anthracene moiety

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar compounds that share structural characteristics with our target compound. For instance, various derivatives have been tested against different cancer cell lines, showing promising antiproliferative effects.

Case Studies

  • Study on Antiproliferative Activity :
    • A series of compounds structurally related to our target were tested on the MDA-MB-231 breast cancer cell line.
    • The most active derivative exhibited an IC₅₀ value of 0.50 μM, indicating strong antiproliferative activity .
  • Structure-Activity Relationship (SAR) :
    • The presence of multiple carboxylic acid groups was found to enhance the solubility and bioavailability of the compounds.
    • Compounds with phenyl substitutions demonstrated increased cytotoxicity compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Comparative Biological Activity Table

Compound NameIC₅₀ (μM)Cancer Cell LineMechanism of Action
Compound A0.50MDA-MB-231Cell cycle arrest, apoptosis induction
Compound B1.30HeLaDNA damage response
Compound C0.82A2780Inhibition of mitotic spindle formation

Synthesis and Characterization

The synthesis of compounds similar to the target molecule has been documented extensively. Techniques such as Suzuki–Miyaura cross-coupling reactions have been employed to assemble the complex structures effectively.

In Vitro Studies

In vitro assays have shown that compounds with similar structures can significantly inhibit the growth of various cancer cell lines:

  • MTT Assays : Utilized to determine cell viability post-treatment with the compounds.
  • Dose-Response Curves : Generated to assess the potency and efficacy of the compounds.

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